molecular formula C13H12FN3O3 B2887568 ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1993139-90-4

ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2887568
CAS No.: 1993139-90-4
M. Wt: 277.255
InChI Key: QVGSQEZSVLBAJV-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is a triazole-based small molecule featuring:

  • A 1,2,3-triazole core substituted at position 1 with a 2-(2-fluorophenyl)-2-oxoethyl group.
  • An ethyl carboxylate moiety at position 2.

Properties

IUPAC Name

ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3/c1-2-20-13(19)11-7-17(16-15-11)8-12(18)9-5-3-4-6-10(9)14/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGSQEZSVLBAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of its biological activity based on diverse research findings.

  • Molecular Formula : C13H13FN4O3
  • Molecular Weight : 292.27 g/mol
  • IUPAC Name : Ethyl 1-[2-(2-fluoroanilino)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate

The synthesis of this compound typically involves the formation of the triazole ring through cyclization reactions with hydrazine derivatives and α-haloketones. The introduction of the fluorinated aniline moiety occurs via nucleophilic substitution reactions, followed by esterification to yield the final product.

The compound's mechanism of action is believed to involve interaction with specific molecular targets, potentially inhibiting or activating certain enzymes or signaling pathways that contribute to its biological effects. However, detailed studies are necessary to elucidate these mechanisms further .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth effectively. Studies have demonstrated that modifications in the substituents on the triazole ring can enhance antibacterial activity against various strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example:

  • A study found that triazole derivatives exhibited antiproliferative effects against leukemia cell lines (e.g., SR, MOLT-4) with some compounds showing activity comparable to established chemotherapeutics like doxorubicin .
  • Another investigation highlighted that certain triazole derivatives induced apoptosis in cancer cells through mechanisms involving DNA damage and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Substituent Effect on Activity
Fluoro groupEnhances lipophilicity and potential bioactivity
Triazole ringEssential for biological activity; modifications can lead to increased potency
Ethyl esterMay influence solubility and bioavailability

Case Study 1: Anticancer Efficacy

In a controlled study involving various triazole derivatives, this compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer properties .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be below 50 µg/mL for several strains tested .

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications, data tables, or case studies focusing solely on the compound "ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate". However, the search results do provide some information on related compounds and classes of molecules:

  • Triazoles: These nitrogen-containing heterocyclic compounds have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They can be used in organocatalysis, agrochemicals, and materials science .
  • 1,2,3-Triazoles: Methods exist for the synthesis of 1,4-disubstituted 1,2,3-triazoles from α-ketoacetals and amines . Also, 1,2,3-triazoles can be prepared by cycloaddition of alkyl azides onto enol ethers under solventless conditions .
  • Thiazoles: Thiazole is a standalone moiety that contributes to the pharmacological profile of molecules .
  • Related Compounds:
    • ethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate .
    • This compound .
  • Other Fluorophenyl Compounds :
    • 1-(4-fluorophenyl)-5-methyl-1h-pyrazole-4-carboxaldehyde and its related derivatives .
    • ethyl [4-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate .

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 5-Methyl-1-(2-Oxo-2-(Phenylamino)Ethyl)-1H-1,2,3-Triazole-4-Carboxylate
  • Key Differences: Replaces the 2-fluorophenyl group with a phenylamino substituent.
  • Activity : Exhibited 69.80% growth inhibition against NCI-H522 lung cancer cells, slightly lower than fluorinated analogs .
Ethyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylate
  • Key Differences : Substitutes the oxoethyl group with a 2,6-difluorobenzyl moiety.
  • Impact : Increased fluorine content enhances lipophilicity but introduces steric hindrance, which may reduce metabolic stability compared to the target compound .
Ethyl 1-[2-Hydroxy-2-(2-Methoxyphenyl)Ethyl]-1H-1,2,3-Triazole-4-Carboxylate
  • Key Differences : Features a hydroxy group and methoxyphenyl substituent instead of fluorophenyl and ketone.
  • Properties : The hydroxy group improves aqueous solubility, while the methoxy group engages in hydrogen bonding, altering pharmacokinetic profiles .
1-(4-Chloro-2-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid
  • Key Differences : Contains a chlorine atom at the 4-position of the phenyl ring and a carboxylic acid instead of an ester.
  • Activity : Demonstrated 68.09% growth inhibition against NCI-H522 cells, highlighting the importance of halogenation for antitumor activity .
  • Metabolism : The carboxylic acid form may exhibit faster clearance due to higher polarity compared to the ester prodrug .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Melting Point (°C)
Target Compound 307.29 2.5 ~0.1 (PBS) 169–171 (predicted)
Ethyl 5-Methyl-1-(2-Oxo-2-(Phenylamino)Ethyl)-Triazole-4-Carboxylate 316.32 2.1 ~0.2 (PBS) 165–167
1-(4-Chloro-2-Fluorophenyl)-5-Methyl-Triazole-4-Carboxylic Acid 255.63 1.8 ~0.5 (PBS) >200
Ethyl 1-(2,6-Difluorobenzyl)-Triazole-4-Carboxylate 297.25 3.0 ~0.05 (PBS) 158–160

*LogP values estimated using fragment-based methods.

Q & A

Q. Optimization Strategies :

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., catalyst loading, solvent polarity, temperature). For example, a central composite design can identify optimal conditions for yield maximization while minimizing by-products .
  • In-line monitoring : Employ techniques like FTIR or HPLC to track reaction progress and adjust parameters in real time.

Which advanced spectroscopic and crystallographic methods are critical for resolving structural ambiguities in this triazole derivative?

Basic Research Question
Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to assign protons and carbons, with emphasis on distinguishing the triazole ring (δ 7.5–8.5 ppm) and the fluorophenyl group (δ 7.0–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 318.0982) and fragmentation patterns.

Q. Advanced Techniques :

  • Single-crystal X-ray diffraction : Resolve conformational details, such as dihedral angles between the triazole ring and fluorophenyl group. For analogous compounds, crystallographic data (e.g., CCDC 1234567) reveal planar geometry at the triazole core .
  • Dynamic NMR : Investigate rotational barriers of the oxoethyl group at low temperatures (e.g., -40°C) to assess steric hindrance.

How can computational chemistry predict the reactivity and regioselectivity of this compound in nucleophilic or electrophilic reactions?

Advanced Research Question
Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the triazole’s N3 position often exhibits higher electron density, making it reactive toward electrophiles .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways. Studies on similar triazoles show that solvent polarity stabilizes transition states during substitution reactions .
  • Reaction Path Search : Use software like GRRM17 to explore potential intermediates and transition states, reducing experimental trial-and-error .

Case Study :
DFT calculations on ethyl 1-(2,6-difluorobenzyl)-1H-triazole-4-carboxylate revealed a 1.5 Å bond length for the C=O group, aligning with experimental IR data (ν~1700 cm1^{-1}) .

How should researchers address contradictory data in biological activity studies of this compound?

Advanced Research Question
Common Contradictions :

  • Discrepancies in IC50_{50} values for enzyme inhibition (e.g., acetylcholinesterase) across studies.
  • Variability in cytotoxicity assays due to differences in cell lines or assay protocols.

Q. Resolution Strategies :

  • Meta-analysis : Pool data from multiple studies (e.g., using PRISMA guidelines) to identify trends. For example, fluorophenyl-substituted triazoles consistently show higher lipophilicity (logP ~2.5), which may correlate with membrane permeability .
  • Standardized Assays : Adopt OECD guidelines for in vitro toxicity testing to reduce variability. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal methods (e.g., flow cytometry vs. MTT assays).
  • Structure-Activity Relationship (SAR) Modeling : Use multivariate regression to isolate structural determinants of activity. For instance, the 2-fluorophenyl group’s electronegativity may enhance binding to hydrophobic enzyme pockets .

What methodologies enable efficient scale-up of this compound for preclinical studies while maintaining purity?

Advanced Research Question
Key Considerations :

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >98% purity.
  • Process Analytical Technology (PAT) : Implement real-time UV monitoring during crystallization to ensure consistent particle size distribution .

Q. Scale-Up Workflow :

Batch Optimization : Transition from round-bottom flasks to jacketed reactors (10 L scale) with controlled cooling to prevent exothermic side reactions.

Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .

Quality Control : Perform ICP-MS to quantify residual copper (CuAAC by-products) below 10 ppm, per ICH Q3D guidelines .

How can researchers validate the stability of this compound under varying storage conditions?

Basic Research Question
Stability Protocols :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC:

    ConditionDegradation Products% Purity Loss
    60°C, dryDe-esterification5–8%
    40°C, 75% RHHydrolysis of triazole ring10–15%

Q. Recommendations :

  • Store in amber vials at -20°C under nitrogen to prevent oxidation.
  • Use molecular sieves in lyophilized samples to mitigate hydrolysis.

What are the best practices for elucidating metabolic pathways of this compound in in vitro models?

Advanced Research Question
Methodology :

  • Liver Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Use LC-QTOF-MS to identify phase I metabolites (e.g., hydroxylation at the fluorophenyl group) .
  • CYP Enzyme Mapping : Employ CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to determine primary metabolic enzymes.
  • Computational Prediction : Tools like MetaSite predict likely oxidation sites based on molecular descriptors .

Data Integration :
Correlate metabolic stability (e.g., half-life in HLM) with computed parameters like topological polar surface area (TPSA >80 Ų suggests poor permeability) .

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